molecular formula C22H32N2 B14336671 N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine CAS No. 102550-15-2

N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine

Cat. No.: B14336671
CAS No.: 102550-15-2
M. Wt: 324.5 g/mol
InChI Key: BLTZTOFROFZZJW-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C20H28N2 It is a diamine derivative characterized by the presence of two 2,6-diethylphenyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine typically involves the reaction of 2,6-diethylphenylamine with ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as toluene or xylene, with the reaction mixture being heated to reflux . The reaction may also require the presence of a catalyst or a base to facilitate the formation of the diamine compound.

Industrial Production Methods

Industrial production of N1,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N1,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine involves its ability to act as a bidentate ligand, coordinating with metal ions through its amine groups. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the metal ions involved.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2,6-dimethylphenyl)ethane-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.

    N,N’-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine: Contains isopropyl groups instead of ethyl groups.

    N,N’-Bis(2,6-diethylphenyl)ethane-1,2-diamine: Similar structure but with different substituents on the phenyl rings.

Uniqueness

N~1~,N~2~-Bis(2,6-diethylphenyl)ethane-1,2-diamine is unique due to the presence of ethyl groups on the phenyl rings, which can influence its steric and electronic properties

Properties

CAS No.

102550-15-2

Molecular Formula

C22H32N2

Molecular Weight

324.5 g/mol

IUPAC Name

N,N'-bis(2,6-diethylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C22H32N2/c1-5-17-11-9-12-18(6-2)21(17)23-15-16-24-22-19(7-3)13-10-14-20(22)8-4/h9-14,23-24H,5-8,15-16H2,1-4H3

InChI Key

BLTZTOFROFZZJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NCCNC2=C(C=CC=C2CC)CC

Origin of Product

United States

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